molecular formula C12H11NO2 B15320000 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B15320000
M. Wt: 201.22 g/mol
InChI Key: QABAJUNSDJNEMD-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that combines a methoxyphenyl group with a cyclobutane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.

    Reduction: Formation of 3-aminophenyl or 3-formylphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
  • 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone
  • 1-(3-Methoxyphenyl)piperazin-1-yl derivatives

Uniqueness

1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is unique due to its combination of a methoxyphenyl group with a cyclobutane ring and a nitrile group. This unique structure imparts specific reactivity and potential biological activities that are distinct from other similar compounds. The presence of the cyclobutane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(5-11)12(8-13)6-10(14)7-12/h2-5H,6-7H2,1H3

InChI Key

QABAJUNSDJNEMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC(=O)C2)C#N

Origin of Product

United States

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